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molecular formula C8H5ClFN B1362242 5-Chloro-2-fluorophenylacetonitrile CAS No. 75279-54-8

5-Chloro-2-fluorophenylacetonitrile

Cat. No. B1362242
M. Wt: 169.58 g/mol
InChI Key: QGPGNOMDUNQMJY-UHFFFAOYSA-N
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Patent
US07629358B2

Procedure details

Sodium borohydride (1.73 g, 45.51 mmol) was added portionwise to a solution of 5-chloro-2-fluorophenylacetonitrile (1.04 g, 6.15 mmol) and cobalt (II) chloride hexahydrate (2.18 g, 9.22 mmol) in methanol (30 mL) and the mixture was stirred at room temperature for 3 hours. The suspension was then filtered though Celite®, concentrated in vacuo and the residue was partitioned between 1M hydrochloric acid (40 mL) and dichloromethane (40 mL). The aqueous phase was separated, basified to pH 11 with 1M ammonia solution and extracted with dichloromethane (2×40 mL). The combined organic solution was washed with brine (30 mL), dried over magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel, eluting with dichloromethane:methanol:0.88 ammonia, 100:0:0 to 98:2:0.2, to afford the title compound as a yellow oil in 33% yield, 350 mg. 1H NMR (400 MHz, CDCl3) δ: 7.28 (1H, m), 7.22 (1H, m), 7.05 (1H, m), 2.85 (2H, m), 2.77 (2H, m) ppm; LRMS APCI m/z 174 [M+H]+
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([F:13])=[C:8]([CH2:10][C:11]#[N:12])[CH:9]=1>CO.O.O.O.O.O.O.[Co](Cl)Cl>[NH3:12].[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([F:13])=[C:8]([CH2:10][CH2:11][NH2:12])[CH:9]=1 |f:0.1,4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.04 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)CC#N)F
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
2.18 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Co](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was then filtered though Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 1M hydrochloric acid (40 mL) and dichloromethane (40 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×40 mL)
WASH
Type
WASH
Details
The combined organic solution was washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)CCN)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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